molecular formula C6H4IN3 B596514 2-Amino-5-iodonicotinonitrile CAS No. 1347815-41-1

2-Amino-5-iodonicotinonitrile

Cat. No.: B596514
CAS No.: 1347815-41-1
M. Wt: 245.023
InChI Key: NJLCSLOABAUGHW-UHFFFAOYSA-N
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Description

2-Amino-5-iodonicotinonitrile is an organic compound with the molecular formula C6H4IN3. It is a white crystalline solid that is stable at room temperature. This compound is widely used in organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary methods for synthesizing 2-Amino-5-iodonicotinonitrile:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out in well-ventilated areas with appropriate safety measures to handle the potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-iodonicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-5-iodonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromonicotinonitrile
  • 2-Amino-5-chloronicotinonitrile
  • 2-Amino-5-fluoronicotinonitrile

Uniqueness

2-Amino-5-iodonicotinonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution reactions .

Properties

IUPAC Name

2-amino-5-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLCSLOABAUGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734945
Record name 2-Amino-5-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347815-41-1
Record name 2-Amino-5-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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